N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and an acetamide-linked 2,3,6-trimethylphenoxy moiety.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-5-6-9(2)13(10(8)3)19-7-12(18)15-14-17-16-11(4)20-14/h5-6H,7H2,1-4H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPXXMOQEAVTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NN=C(S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Thiadiazole and Phenoxy Groups
The compound’s key structural differentiators are the 5-methyl-1,3,4-thiadiazole and 2,3,6-trimethylphenoxy groups. Comparisons with similar derivatives (Table 1) reveal:
Thiadiazole Substituents :
- Methyl (CH₃) at the 5-position (as in the target compound) is less sterically bulky than ethyl (C₂H₅) or benzylthio (C₆H₅CH₂S) groups seen in analogs like 5g (ethylthio) and 5h (benzylthio) .
- Mercapto (-SH) substituents, as in derivatives (e.g., 3d ), yield higher melting points (212–216°C) compared to methylthio derivatives (135–170°C), suggesting stronger intermolecular interactions .
- Phenoxy Substituents: The 2,3,6-trimethylphenoxy group in the target compound introduces steric hindrance and lipophilicity, distinct from electron-withdrawing groups (e.g., nitro in ’s 3 and 8) or methoxy groups (e.g., 5k) .
Table 1: Physicochemical Properties of Selected Analogs
Anticancer Potential
- Akt Inhibition: Compounds with electron-deficient aromatic groups, such as 3 and 8 (), show potent Akt inhibition (86–92%) and apoptosis induction in glioma cells.
- Cytotoxicity: Derivatives like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide () exhibit enhanced activity against MCF-7 cells, suggesting alkyl and aromatic substituents synergize for cytotoxicity . The target compound’s methyl group may offer a balance between lipophilicity and steric effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
